

Guanazole (CAS 1455-77-2): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Guanazole

Cat. No.: B075391

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Guanazole** (CAS 1455-77-2), a heterocyclic compound with significant biological activities. This document consolidates key physicochemical properties, details its mechanism of action, and provides experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

Guanazole, also known as 3,5-diamino-1,2,4-triazole, is a white to off-white crystalline solid.^[1] Its fundamental properties are summarized in the table below, providing a comprehensive reference for laboratory use.

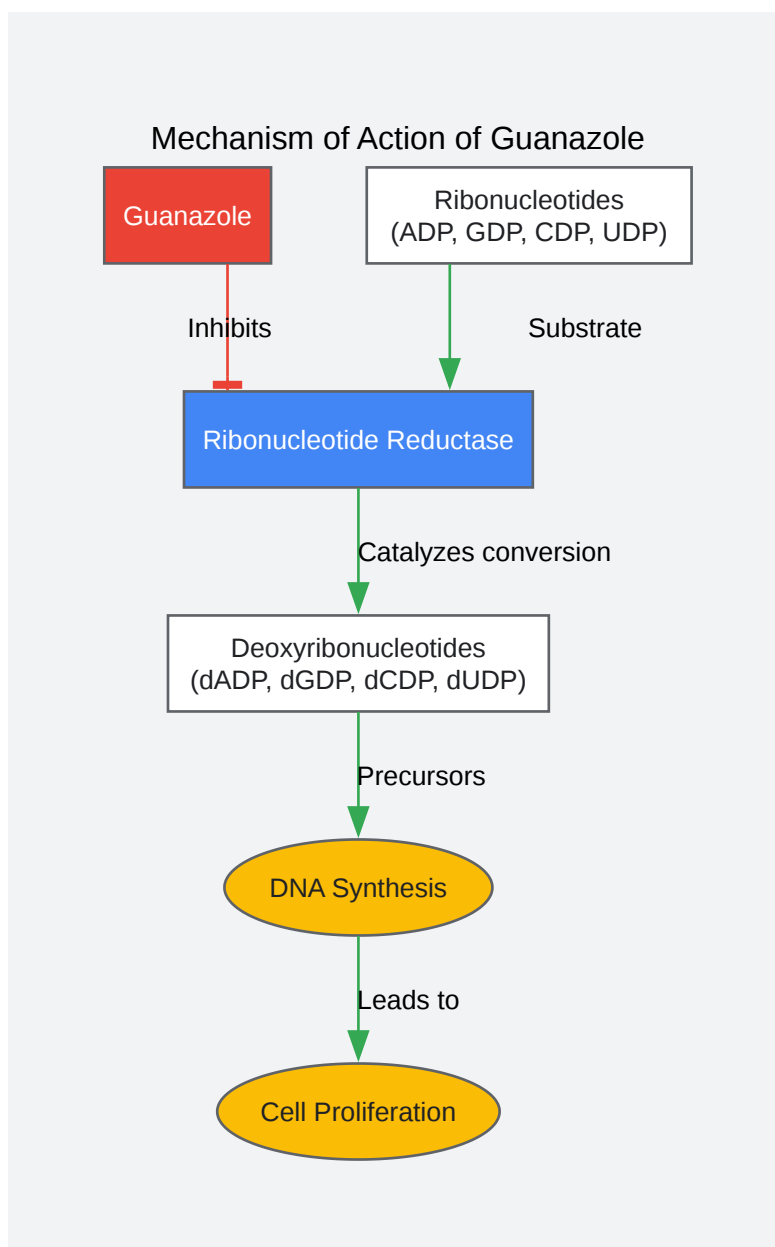
Property	Value	Reference(s)
Molecular Formula	C ₂ H ₅ N ₅	
Molecular Weight	99.09 g/mol	
Melting Point	202-205 °C (decomposes)	[2]
Boiling Point	473.7 °C at 760 mmHg (predicted)	
Density	1.686 g/cm ³	
Solubility	Soluble in water	[2]
pKa	12.10 ± 0.40 (predicted)	
Appearance	Colorless crystals or white/faintly yellow powder	[2][3]
Stability	Air sensitive; reacts with acids and oxidizing agents.	

Biological Activity and Mechanism of Action

Guanazole exhibits significant antitumor and cytostatic properties, primarily functioning as an inhibitor of DNA synthesis. Its mechanism of action is centered on the inhibition of the enzyme ribonucleotide reductase.[4][5]

Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[4] By inhibiting this enzyme, **Guanazole** effectively depletes the intracellular pool of deoxyribonucleotides. This cessation of DNA precursor synthesis leads to the inhibition of DNA replication and, consequently, arrests cell proliferation.[4] This mechanism makes **Guanazole** a compound of interest in cancer research, particularly for its activity against leukemia cell lines such as L1210.[4]

Below is a diagram illustrating the mechanism of action of **Guanazole**.



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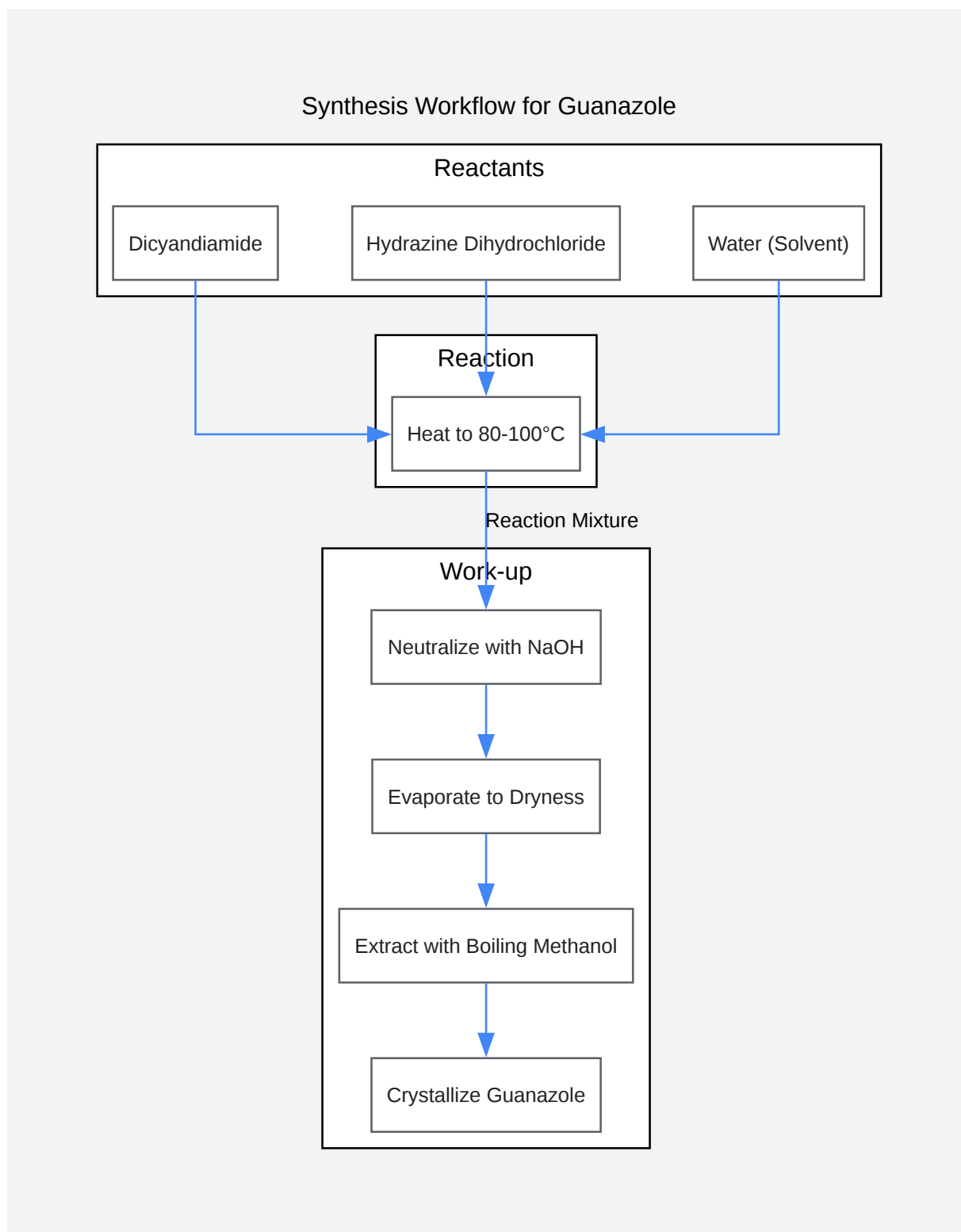
Guanazole's inhibitory effect on ribonucleotide reductase.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Guanazole** and for conducting key biological assays to evaluate its activity.

Synthesis of Guanazole

The following protocol is adapted from a patented synthesis method and describes the preparation of **Guanazole** from dicyandiamide and hydrazine dihydrochloride.[2]



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A high-level overview of the **Guanazole** synthesis process.

Materials:

- Dicyandiamide
- Hydrazine dihydrochloride
- Sodium hydroxide (NaOH)
- Methanol
- Distilled water
- Reaction flask with reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a reaction flask equipped with a reflux condenser and stirrer, dissolve hydrazine dihydrochloride in water.
- **Addition of Dicyandiamide:** While stirring, add dicyandiamide to the hydrazine dihydrochloride solution. For larger scale reactions, portion-wise addition is recommended to control the exothermic reaction.
- **Heating:** Heat the reaction mixture to a temperature of 80-100°C. The reaction is typically complete within a few minutes at this temperature.

- Neutralization: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to neutralize the **guanazole** hydrochloride.[\[2\]](#)
- Solvent Removal: Evaporate the neutralized solution to dryness under reduced pressure using a rotary evaporator.[\[2\]](#)
- Extraction: Extract the dry residue with boiling methanol.[\[2\]](#)
- Crystallization: Filter the hot methanol solution and then evaporate the solvent to a low volume. Upon cooling, **Guanazole** crystals will form.[\[2\]](#)
- Isolation: Collect the **Guanazole** crystals by filtration and dry them appropriately. A yield of approximately 97% can be expected.[\[2\]](#)

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of **Guanazole** against a chosen cancer cell line (e.g., L1210) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- **Guanazole**
- Target cancer cell line (e.g., L1210)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Multichannel pipette

- Microplate reader

Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density in 100 μ L of complete culture medium per well. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **Guanazole** in complete culture medium. Remove the old medium from the wells and add 100 μ L of the **Guanazole** dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
- Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each **Guanazole** concentration compared to the untreated control.

Ribonucleotide Reductase Inhibition Assay

This is a general protocol for determining the inhibitory effect of **Guanazole** on ribonucleotide reductase activity. The assay typically measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Materials:

- **Guanazole**
- Partially purified ribonucleotide reductase enzyme
- Radiolabeled ribonucleotide substrate (e.g., [^3H]CDP)
- Assay buffer (containing buffer salts, dithiothreitol, and magnesium ions)
- Allosteric effectors (e.g., ATP)
- Trichloroacetic acid (TCA)
- Scintillation cocktail and counter

Procedure:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the assay buffer, allosteric effectors, and the ribonucleotide reductase enzyme.
- **Inhibitor Addition:** Add varying concentrations of **Guanazole** to the reaction mixtures. Include a control with no inhibitor.
- **Pre-incubation:** Pre-incubate the mixtures for a short period to allow the inhibitor to bind to the enzyme.
- **Initiation of Reaction:** Start the reaction by adding the radiolabeled ribonucleotide substrate.
- **Incubation:** Incubate the reaction at 37°C for a defined period.
- **Termination of Reaction:** Stop the reaction by adding cold TCA.
- **Separation and Quantification:** Separate the radiolabeled deoxyribonucleotide product from the unreacted ribonucleotide substrate (e.g., using chromatography).
- **Measurement:** Quantify the amount of radioactivity in the deoxyribonucleotide fraction using a scintillation counter.

- **Data Analysis:** Determine the percentage of inhibition of ribonucleotide reductase activity for each **Guanazole** concentration and calculate the IC₅₀ value.

DNA Synthesis Inhibition Assay

This protocol provides a general method to assess the effect of **Guanazole** on DNA synthesis by measuring the incorporation of a radiolabeled nucleoside (e.g., [³H]-thymidine) into the DNA of cultured cells.

Materials:

- **Guanazole**
- Proliferating cell line
- Complete cell culture medium
- [³H]-thymidine
- Trichloroacetic acid (TCA)
- Sodium hydroxide (NaOH) or a cell lysis buffer
- Scintillation cocktail and counter

Procedure:

- **Cell Culture and Treatment:** Seed cells in a multi-well plate and allow them to proliferate. Treat the cells with various concentrations of **Guanazole** for a specific duration.
- **Radiolabeling:** Add [³H]-thymidine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized DNA.
- **Cell Lysis and Precipitation:** Wash the cells with PBS to remove unincorporated [³H]-thymidine. Lyse the cells and precipitate the DNA using cold TCA.
- **Washing:** Wash the precipitate with TCA to remove any remaining unincorporated label.
- **Solubilization:** Solubilize the DNA precipitate in NaOH or a suitable lysis buffer.

- **Scintillation Counting:** Transfer the solubilized DNA to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the amount of [^3H]-thymidine incorporation for each **Guanazole** concentration and express it as a percentage of the untreated control to quantify the inhibition of DNA synthesis.

Safety and Handling

Guanazole is known to be air-sensitive and reacts with acids and oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Guanazole (CAS 1455-77-2) is a compound with well-defined physicochemical properties and a clear mechanism of action as a ribonucleotide reductase inhibitor. This guide provides researchers with the essential technical information and experimental protocols to further investigate its potential as a therapeutic agent, particularly in the field of oncology. The provided methodologies for synthesis and biological evaluation will facilitate a standardized approach to studying this promising molecule.

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